

# The Elusive Crystal Structure of 9-Anthraceneboronic Acid: A Technical Overview

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## Compound of Interest

Compound Name: 9-Anthraceneboronic acid

Cat. No.: B152767

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For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount for predicting its behavior and designing new applications. **9-Anthraceneboronic acid**, a key building block in organic synthesis, particularly for fluorescent probes and materials science, presents a curious case. Despite its wide utility, a comprehensive, publicly available single-crystal X-ray diffraction study detailing its crystal structure remains unpublished in peer-reviewed literature or crystallographic databases.

This technical guide summarizes the available information on **9-Anthraceneboronic acid**, focusing on its synthesis and physicochemical properties, while highlighting the current knowledge gap regarding its crystal structure.

## Physicochemical Properties

**9-Anthraceneboronic acid** is a pale yellow crystalline powder.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>11</sub> BO <sub>2</sub>	[2]
Molecular Weight	222.05 g/mol	[2]
Melting Point	217 °C	[3]
Appearance	Pale yellow crystalline powder	[1]
CAS Number	100622-34-2	[2]

Table 1: Physicochemical Properties of **9-Anthraceneboronic Acid**

## Synthesis of 9-Anthraceneboronic Acid

The synthesis of **9-Anthraceneboronic acid** is typically achieved through a two-step process starting from anthracene. The general workflow involves the bromination of anthracene to form 9-bromoanthracene, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.

### Experimental Protocol:

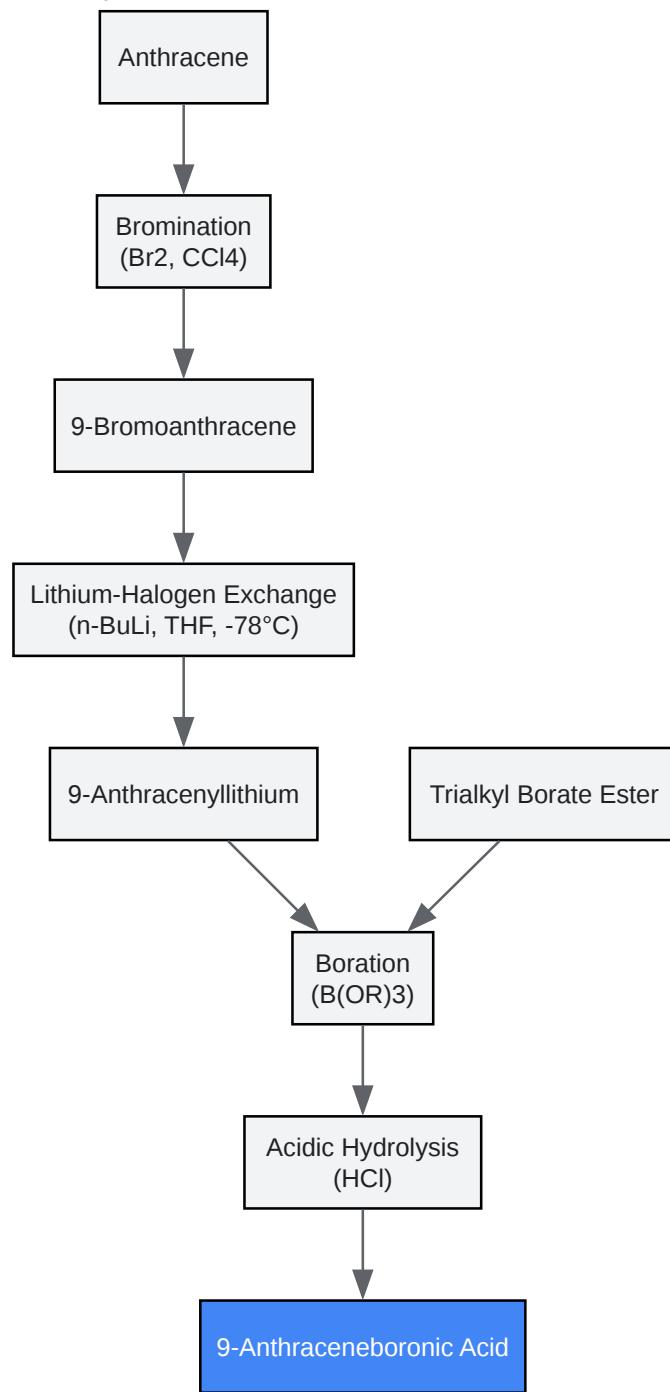
#### Step 1: Synthesis of 9-Bromoanthracene

- In a suitable reaction vessel, dissolve anthracene in a solvent such as carbon tetrachloride.
- Slowly add a solution of bromine in the same solvent to the anthracene solution. The reaction is typically carried out at room temperature.
- After the addition is complete, stir the mixture for a specified time to ensure the reaction goes to completion.
- The product, 9-bromoanthracene, can be isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent like ethanol.

#### Step 2: Synthesis of **9-Anthraceneboronic Acid**

- Dissolve the synthesized 9-bromoanthracene in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium in hexanes to the cooled solution. This initiates a lithium-halogen exchange, forming 9-anthracyllithium.
- After stirring for a period, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, to the reaction mixture.
- Allow the reaction to warm to room temperature and then quench it by adding an aqueous acid solution (e.g., hydrochloric acid).
- Separate the organic layer and extract the aqueous layer with an organic solvent.
- Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), and remove the solvent under reduced pressure.
- The crude **9-Anthraceneboronic acid** can be purified by recrystallization.

## Synthesis of 9-Anthraceneboronic Acid

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Caption: Synthetic pathway for **9-Anthraceneboronic acid**.

## The Missing Piece: Crystal Structure Data

A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and other scientific literature databases did not yield a published crystal structure for **9-Anthraceneboronic acid**. This means that crucial information such as the unit cell dimensions, space group, and atomic coordinates are not publicly available.

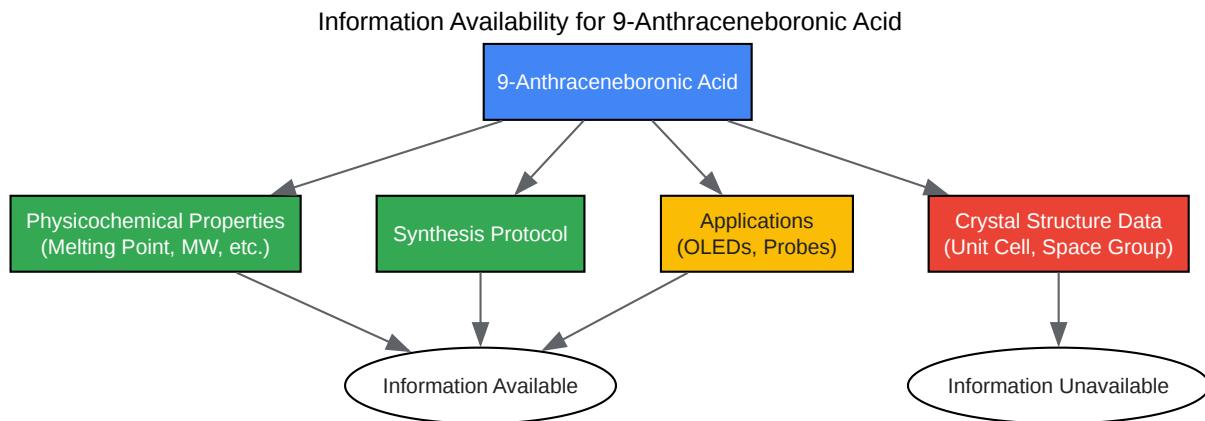
The crystal structure of a related compound, 4-(anthracen-9-yl)pyridine, has been determined, and its synthesis involved a derivative of **9-anthraceneboronic acid**.<sup>[4]</sup> This suggests that crystallographic studies on derivatives are feasible and that single crystals of **9-anthraceneboronic acid** suitable for X-ray diffraction can likely be grown.

## Future Outlook

The determination of the crystal structure of **9-Anthraceneboronic acid** would be a valuable contribution to the field. It would allow for:

- Computational Modeling: Accurate molecular models for computational studies to predict its reactivity and interaction with other molecules.
- Polymorphism Studies: Investigation of different crystalline forms (polymorphs) which could have different physical properties and applications.
- Rational Design: A better understanding of its solid-state packing to inform the design of new materials with desired optical and electronic properties.

Researchers in the field are encouraged to pursue the crystallization and single-crystal X-ray diffraction analysis of this important building block. The resulting data would provide a foundational piece of information for a wide range of chemical and materials science research.



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Caption: Availability of technical data for **9-Anthraceneboronic acid**.

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